N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-14-17(27-19(20-14)22-9-2-3-10-22)18(24)21-15-7-6-8-16(13-15)23-11-4-5-12-28(23,25)26/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,21,24) |
InChI Key |
DJNSEHCJZDZJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Cyclocondensation
The thiazole core is constructed using a modified Hantzsch thiazole synthesis. Key steps include:
-
Bromination of 4-methyl-5-acetylthiazole precursor : Treatment of 4-methyl-5-acetylthiazole with bromine (Br<sub>2</sub>) in acetic acid at 0–5°C yields the α-bromoacyl intermediate.
-
Cyclocondensation with pyrrole-1-carbothioamide : Reacting the brominated intermediate with pyrrole-1-carbothioamide in ethanol under reflux (78°C, 12 h) forms the 2-(1H-pyrrol-1-yl)thiazole skeleton.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br<sub>2</sub>, CH<sub>3</sub>COOH, 0°C, 2 h | 85% |
| Cyclocondensation | Ethanol, reflux, 12 h | 72% |
Oxidation and Carboxylic Acid Formation
The acetyl group at position 5 is oxidized to a carboxylic acid using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) in acetone at 0°C, followed by hydrolysis with aqueous NaOH (2 M, 60°C, 4 h).
Synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline
Thiazinan Ring Synthesis
Thiomorpholine 1,1-dioxide is prepared by oxidizing thiomorpholine with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30%) in acetic acid at 50°C for 6 h.
Coupling to Aromatic Ring
The thiazinan moiety is introduced to the phenyl group via nucleophilic aromatic substitution (SNAr):
-
3-Aminophenyl bromide is reacted with thiomorpholine 1,1-dioxide in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF at 100°C for 16 h.
-
Palladium-catalyzed cross-coupling (e.g., Pd(OAc)<sub>2</sub>, BINAP, Cs<sub>2</sub>CO<sub>3</sub>) in toluene at 100°C achieves higher yields (75–80%) for sterically hindered substrates.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)<sub>2</sub> (5 mol%) |
| Ligand | BINAP (6 mol%) |
| Base | Cs<sub>2</sub>CO<sub>3</sub> (3 eq) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 78% |
Amide Bond Formation
Carboxylic Acid Activation
The thiazole-5-carboxylic acid is converted to its acyl chloride using oxalyl chloride (COCl)<sub>2</sub> in dichloromethane (DCM) at 0°C for 2 h.
Coupling with 3-(1,1-Dioxido-thiazinan-2-yl)aniline
The acyl chloride is reacted with 3-(1,1-dioxido-1,2-thiazinan-2-yl)aniline in anhydrous THF with triethylamine (Et<sub>3</sub>N) as a base. The reaction proceeds at room temperature for 6 h, yielding the final carboxamide.
Purification
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to achieve >95% purity.
Analytical Data and Characterization
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 9.74 (s, 1H, CONH), 7.74 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 7.14 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 6.80 (s, 2H, pyrrole-H), 3.95 (s, 4H, thiazinan-CH<sub>2</sub>), 3.12 (s, 4H, thiazinan-SO<sub>2</sub>CH<sub>2</sub>), 2.54 (s, 3H, CH<sub>3</sub>).
Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiazole synthesis | 72 | 98 |
| Thiazinan-phenyl coupling | 78 | 97 |
| Amide formation | 85 | 95 |
Challenges and Mitigation Strategies
-
Regioselectivity in Thiazole Formation : Use of electron-deficient thioamides ensures preferential cyclization at the α-carbon.
-
Oxidation Over-Runs : Controlled stoichiometry of H<sub>2</sub>O<sub>2</sub> (1.2 eq) prevents over-oxidation of the thiazinan ring.
-
Coupling Efficiency : Palladium catalysis enhances coupling yields for bulky aryl amines compared to traditional SNAr methods .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, CO2, and various arylamines . Reaction conditions often involve moderate temperatures and pressures to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following are some potential applications based on the compound's structure:
- Antimicrobial Properties : Thiazinane derivatives have been shown to possess antimicrobial activity. For instance, compounds with thiazole and pyrrole rings have demonstrated efficacy against various bacterial strains .
- Anticancer Activity : Studies suggest that thiazole-based compounds may inhibit cancer cell proliferation. The unique combination of thiazole and pyrrole in this compound could enhance its anticancer properties by targeting specific pathways involved in tumor growth .
Synthesis and Mechanism of Action
The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be achieved through various methods involving arylation and alkylation reactions. These reactions often utilize reagents such as elemental sulfur and arylamines to facilitate the formation of the desired heterocycles .
Mechanistic Insights
Preliminary studies have indicated that this compound may interact with specific enzymes or receptors involved in disease pathways. Understanding its mechanism of action is crucial for identifying potential therapeutic targets. For example, compounds containing thiazine structures have been implicated in the inhibition of nitric oxide synthases (NOS), which play a role in various physiological processes .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
| Compound | Activity | Reference |
|---|---|---|
| 1,1-Dioxido-1,2-thiazinan derivatives | Anti-HIV activity | |
| Thiazolidinone derivatives | Antibacterial properties | |
| Pyrrole-containing compounds | Anticancer activity |
These findings highlight the relevance of the compound's structure in influencing its biological activities.
Mechanism of Action
The mechanism of action for N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Stability: The sulfone-modified thiazinan ring may confer resistance to enzymatic degradation compared to non-sulfonated heterocycles .
- Target Selectivity : The pyrrole-thiazole-carboxamide scaffold could interact with kinase or protease targets, similar to benzothiazole derivatives (e.g., 5-methoxy-1,3-benzothiazol-2-amine ).
Limitations : The absence of experimental data (e.g., IC₅₀, solubility) in the provided evidence restricts quantitative comparisons. Further synthesis and testing are required to validate these hypotheses.
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1324085-56-4) is a synthetic compound characterized by its complex structure, which includes thiazole and pyrrole moieties. This compound has been the subject of research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyrrole ring that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
| CAS Number | 1324085-56-4 |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various in vitro studies targeting different cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various thiazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structure–activity relationship (SAR) analysis indicated that modifications at the 4-position of the phenyl ring significantly enhance cytotoxicity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are noted for their ability to inhibit bacterial growth.
Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to standard antibiotics .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary investigations suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound could inhibit enzymes involved in tumor progression or inflammation.
- Inducing Apoptosis : It may promote programmed cell death in cancer cells through pathways involving caspases and Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can side reactions be minimized?
- Methodology :
- Stepwise Synthesis : Begin with coupling thioamides and α-haloketones under reflux in polar solvents (e.g., DMF or ethanol) to form the thiazole core. Subsequent steps involve introducing the 1,2-thiazinan-2-yl and pyrrol-1-yl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 100–150°C) and improve yields by 15–20% compared to conventional heating .
- Purity Control : Employ TLC and HPLC to monitor intermediates, and recrystallize final products using solvent systems like ethanol/water or dichloromethane/hexane .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodology :
- Spectroscopic Analysis : Use - and -NMR to verify substituent positions (e.g., pyrrol-1-yl protons at δ 6.2–6.8 ppm, thiazinan-dioxide methylenes at δ 3.4–3.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] at m/z 447.1) and detect fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate at 4°C .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM. Compare IC values with reference drugs like doxorubicin .
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls like ciprofloxacin .
- Enzyme Inhibition : Assess COX-2 or kinase inhibition using fluorometric or colorimetric kits (e.g., ATP-dependent luciferase assays) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases or DNA)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like EGFR or DNA topoisomerase II. Validate with mutagenesis studies on key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Flow Cytometry : Measure apoptosis via Annexin V/PI staining in treated cells to link activity to apoptotic pathways .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodology :
- Pharmacokinetic Profiling : Conduct ADME studies in rodents to assess bioavailability, plasma half-life, and tissue distribution. Use LC-MS/MS for quantification .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify inactivation pathways .
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or prodrug moieties to enhance bioavailability .
Q. What computational strategies predict the compound’s reactivity and stability under physiological conditions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for reaction hotspots .
- Molecular Dynamics (MD) Simulations : Simulate interactions in explicit solvent (e.g., water, PBS) over 100 ns to assess conformational stability .
- pKa Prediction : Use software like MarvinSketch to estimate ionization states in physiological pH (e.g., thiazinan-dioxide sulfonamide pKa ~ 6.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
